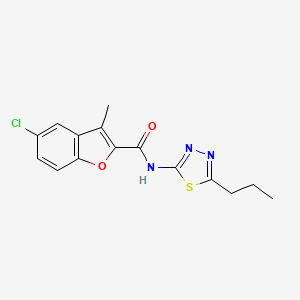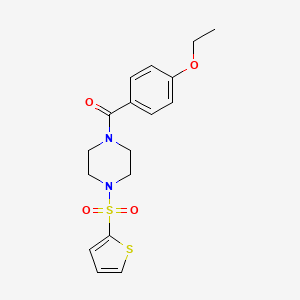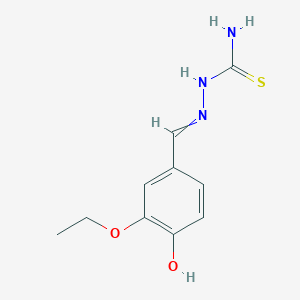
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, also known as PMX205, is a chemical compound that has gained attention in scientific research due to its potential in treating various diseases.
Mécanisme D'action
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide works by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can regulate these processes and potentially treat diseases such as cancer, inflammation, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various proteins involved in these processes. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of GSK-3β. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of various genes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in animal studies. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
For 5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide research include studying it in combination with other treatments and modifying it to improve its properties.
Méthodes De Synthèse
The synthesis of 5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 5-propyl-1,3,4-thiadiazol-2-amine with 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with ammonia to yield this compound.
Applications De Recherche Scientifique
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In diabetes research, this compound has shown to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-3-4-12-18-19-15(22-12)17-14(20)13-8(2)10-7-9(16)5-6-11(10)21-13/h5-7H,3-4H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKSUNXFBKSLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5866172.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5866217.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)
![N'-[(2-phenylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5866222.png)
![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)

![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)

![7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5866264.png)